5,8-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one
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Overview
Description
5,8-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes a cyclopenta[a]naphthalene core with methoxy groups at positions 5 and 8
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 5,8-dimethoxy-1-tetralone with cyclopentadiene in the presence of a Lewis acid catalyst such as aluminum chloride can yield the desired compound. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction parameters is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated products.
Scientific Research Applications
5,8-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and organic semiconductors.
Mechanism of Action
The mechanism of action of 5,8-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one involves its interaction with specific molecular targets and pathways. For instance, its potential anti-cancer activity may be attributed to its ability to induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, the compound may interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5,8-Dimethoxy-1,2-dihydro-3H-cyclopenta[b]naphthalen-3-one
- 5,8-Dimethoxy-1,2-dihydro-3H-cyclopenta[c]naphthalen-3-one
Uniqueness
5,8-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one is unique due to its specific substitution pattern and the position of the methoxy groups. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
CAS No. |
89296-24-2 |
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Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
5,8-dimethoxy-1,2-dihydrocyclopenta[a]naphthalen-3-one |
InChI |
InChI=1S/C15H14O3/c1-17-9-3-4-11-12(7-9)10-5-6-14(16)13(10)8-15(11)18-2/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
NSMJWCDHRSHYBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C3CCC(=O)C3=CC(=C2C=C1)OC |
Origin of Product |
United States |
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